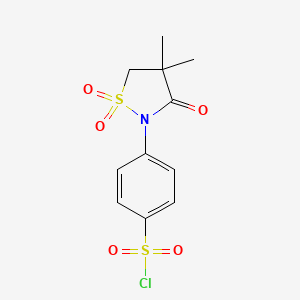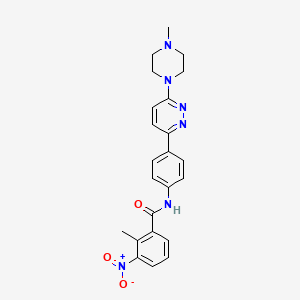
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a novel compound synthesized for potential use as an anti-tubercular agent. It belongs to the class of benzamide derivatives and has been designed to combat Mycobacterium tuberculosis (MTB) infections .
Synthesis Analysis
The compound was designed and synthesized through a rational approach. Researchers modified the pyrazinamide (PZA) scaffold, a well-known front-line prodrug used in TB therapy, to create a series of novel derivatives. The synthetic route involved introducing various substituents at specific positions on the pyridine and benzene rings. The goal was to enhance anti-tubercular activity while maintaining safety and efficacy .
Molecular Structure Analysis
Applications De Recherche Scientifique
Chemical Synthesis and Material Applications
The chemical compound, although not directly mentioned in the available literature, is related to families of compounds that have been studied for their applications in material science and chemical synthesis. For instance, derivatives of pyrazolo[4′,3′:5,6]pyrazino[2,3-c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3-d]pyrimidines have been synthesized and applied to polyester fibers as disperse dyes. These compounds demonstrate significant properties as materials for textile applications, highlighting the potential of similar compounds for material science applications (Rangnekar, 2007).
Antineoplastic Activity
Research into benzimidazole condensed ring systems, including derivatives similar to 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, has unveiled their potential antineoplastic (anti-cancer) activities. Specific derivatives have shown varying degrees of effectiveness against certain cancer cell lines, indicating the possible therapeutic applications of these compounds in cancer treatment (Abdel-Hafez, 2007).
Neuroleptic Potential
Compounds within the same family have been studied for their neuroleptic potential. The synthesis of heterocyclic 5-amino-2-methoxybenzamides and related compounds demonstrates the exploration of novel neuroleptic agents, which could potentially lead to new treatments for psychiatric disorders (Valenta et al., 1990).
Antimicrobial Activity
Derivatives of 4-nitroso and 4-diazopyrazole have been evaluated for their antimicrobial activities. These compounds, through varied chemical behavior based on their substitution patterns, have shown growth inhibitory activity against several microorganisms, including Candida albicans and Escherichia coli. This highlights the potential of related compounds for use as antimicrobial agents (Daidone et al., 1992).
Anticonvulsant Properties
Further studies into the pharmacological properties of related compounds reveal their potential anticonvulsant effects. A series of 4-aminobenzamides, for example, have been evaluated for their efficacy against seizures, suggesting the possibility of using such compounds in the development of new anticonvulsant medications (Clark et al., 1984).
Propriétés
IUPAC Name |
2-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-19(4-3-5-21(16)29(31)32)23(30)24-18-8-6-17(7-9-18)20-10-11-22(26-25-20)28-14-12-27(2)13-15-28/h3-11H,12-15H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRKFDCQXRGALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2692737.png)

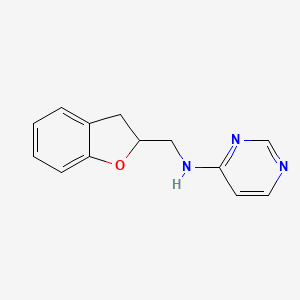
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2692746.png)
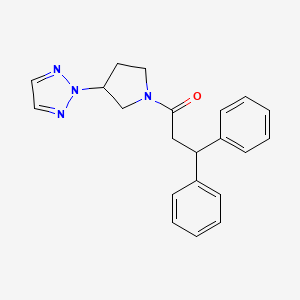
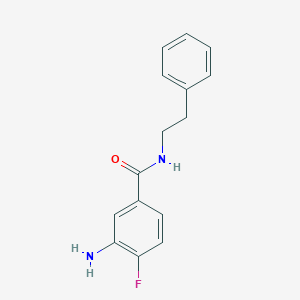
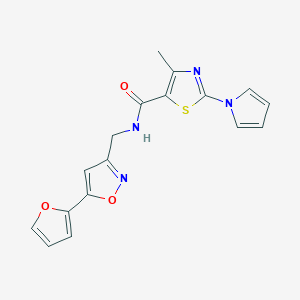
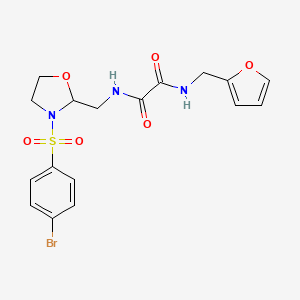
![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)
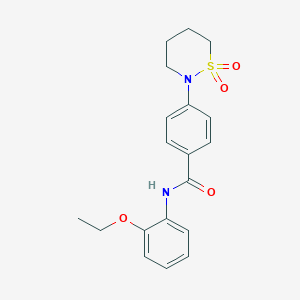
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2692753.png)
